3-[(4-Bromophenyl)sulfanylmethyl]benzamide
Description
Properties
IUPAC Name |
3-[(4-bromophenyl)sulfanylmethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8H,9H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSRPQQYWZRCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CSC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Bromophenyl)sulfanylmethyl]benzamide, with the chemical structure characterized by a bromophenyl group linked to a sulfanylmethyl and a benzamide moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its interactions with various biological targets, which may lead to therapeutic applications, particularly in cancer treatment and antimicrobial properties.
- Chemical Formula : C13H12BrN2OS
- Molecular Weight : 328.21 g/mol
- CAS Number : 2206607-57-8
The biological activity of 3-[(4-Bromophenyl)sulfanylmethyl]benzamide is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom enhances the compound's lipophilicity, facilitating its penetration into biological membranes. The sulfanylmethyl group can form hydrogen bonds and participate in nucleophilic attacks, influencing the activity of target proteins involved in various cellular processes.
Anticancer Activity
Recent studies have indicated that compounds containing sulfanyl groups exhibit promising anticancer properties. For instance, research on related benzamide derivatives has shown that they can inhibit tumor cell proliferation by inducing apoptosis through the modulation of apoptotic pathways and cell cycle arrest mechanisms.
Case Study :
In a study conducted by researchers examining the effects of various benzamide derivatives on cancer cell lines, it was found that 3-[(4-Bromophenyl)sulfanylmethyl]benzamide significantly inhibited the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations. The compound's mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The presence of the bromophenyl group is believed to enhance the compound's ability to disrupt bacterial cell membranes.
Research Findings :
A recent investigation assessed the antimicrobial efficacy of 3-[(4-Bromophenyl)sulfanylmethyl]benzamide against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-[(4-Bromophenyl)sulfanylmethyl]benzamide, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 3-[(4-Bromophenyl)sulfanylmethyl]benzamide | Benzamide derivative | Moderate | High |
| 4-(Bromophenyl)thioacetamide | Thioacetamide derivative | Low | Moderate |
| N-(4-bromophenyl)-3-benzothiazol-2-amine | Benzothiazole derivative | High | Low |
Comparison with Similar Compounds
Structural Analogs and Antiviral Activity
Several benzamide derivatives with sulfonamide or sulfamoyl groups have been synthesized and tested for antiviral activity.
Key Insight : The presence of a piperidinyl-hydroxyphenyl group (as in K22) enhances antiviral potency compared to the spirocyclic core of Compound 81. RS-1’s sulfamoyl group, however, confers unique RAD51-binding properties .
SIRT2 Inhibitors and Structural Optimization
Benzamide derivatives targeting SIRT2 (a NAD⁺-dependent deacetylase) highlight the impact of minor structural changes:
Key Insight : N-Methylation of the benzamide nitrogen drastically improves SIRT2 inhibition and isoform selectivity, suggesting that steric and electronic effects fine-tune binding to hydrophobic pockets in SIRT2 .
Anticancer and Antimicrobial Derivatives
Eugenol-derived benzamides and thiadiazole hybrids demonstrate substituent-dependent bioactivity:
Physicochemical Data :
Key Insight: Bulky substituents (e.g., allylphenoxy) improve anticancer activity, while electron-withdrawing groups (e.g., bromophenyl) enhance antimicrobial effects .
Physicochemical and Spectroscopic Comparisons
FTIR/NMR Signatures :
Elemental Analysis :
| Compound () | % Carbon (Calc./Found) | % Hydrogen (Calc./Found) | % Nitrogen (Calc./Found) |
|---|---|---|---|
| Compound 5 | 60.12 / 60.03 | 4.46 / 4.47 | 10.79 / 10.81 |
| Compound 7 | 66.34 / 66.40 | 6.03 / 6.05 | 12.89 / 12.86 |
Key Insight: Minor deviations in elemental analysis (<0.5%) validate synthetic accuracy. Sulfamoyl and morpholine groups induce distinct spectroscopic profiles .
Preparation Methods
Formation of the Sulfanyl (Thioether) Intermediate
- Starting Materials: 4-Bromothiophenol or sodium 4-bromothiophenolate and benzyl bromide or benzyl chloride derivatives.
- Reaction Conditions: Nucleophilic substitution under basic conditions, often using potassium carbonate or sodium hydride as base in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Typically room temperature to moderate heating (25–80 °C).
- Outcome: Formation of 4-bromophenyl sulfanylmethylbenzene intermediate.
This step exploits the nucleophilicity of the thiolate ion to displace the halide on the benzyl substrate, forming the sulfanyl linkage efficiently.
Amide Bond Formation
- Starting Materials: The sulfanyl-substituted benzyl intermediate and 3-aminobenzoic acid or its derivatives.
- Activation: Carboxylic acid activation using carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in the presence of catalytic DMAP (4-dimethylaminopyridine).
- Solvents: Dichloromethane (DCM), dimethylformamide (DMF), or mixtures thereof.
- Temperature: Room temperature to mild heating (20–40 °C).
- Purification: Standard chromatographic techniques or recrystallization.
This coupling step forms the benzamide bond, completing the synthesis of 3-[(4-Bromophenyl)sulfanylmethyl]benzamide.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| 1 | Nucleophilic substitution | 4-bromothiophenol, benzyl bromide, K2CO3, DMF, 25–80 °C | 4-bromophenyl sulfanylmethylbenzene |
| 2 | Amide coupling | Sulfanyl intermediate, 3-aminobenzoic acid, EDC, DMAP, DCM/DMF, 20–40 °C | 3-[(4-Bromophenyl)sulfanylmethyl]benzamide |
Alternative and Related Synthetic Approaches
- Chlorosulfonation and Sulfonamide Formation: Some related benzamide derivatives are synthesized via chlorosulfonation of benzoic acids followed by sulfonamide formation and subsequent amide coupling. While this method is more common for sulfonamide derivatives, it provides insight into functional group tolerance and reaction conditions applicable to sulfanyl benzamides.
- Transition Metal-Catalyzed Couplings: Suzuki–Miyaura coupling and other palladium-catalyzed methods are widely used for constructing aryl-aryl bonds but are less directly applicable for thioether linkages in this specific compound. However, these methods inform the design of intermediates and analogues in complex molecule synthesis.
Research Findings and Reaction Optimization
- Yields: Amide coupling reactions typically afford moderate to high yields (50–75%) depending on the nature of the amine and reaction conditions.
- Functional Group Tolerance: The sulfanyl linkage is stable under mild coupling conditions, allowing for selective amide formation without oxidation of the thioether.
- Catalysts and Reagents: Use of EDC/DMAP is preferred due to mild conditions and compatibility with sensitive groups.
- Purification: The final compound is commonly purified by column chromatography or recrystallization, with polarity influenced by the amide and bromine substituents.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Sulfanyl formation base | K2CO3, NaH |
| Sulfanyl formation solvent | DMF, DMSO |
| Sulfanyl formation temp | 25–80 °C |
| Amide coupling reagent | EDC, DMAP |
| Amide coupling solvent | DCM, DMF |
| Amide coupling temp | 20–40 °C |
| Typical yield | 50–75% |
| Purification method | Chromatography, recrystallization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
